molecular formula C8H12F3NO2 B12116242 methyl 4-(trifluoromethyl)piperidine-3-carboxylate

methyl 4-(trifluoromethyl)piperidine-3-carboxylate

Cat. No.: B12116242
M. Wt: 211.18 g/mol
InChI Key: HUYLRNNYBUUOSD-UHFFFAOYSA-N
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Description

Methyl 4-(trifluoromethyl)piperidine-3-carboxylate is a chemical compound characterized by the presence of a piperidine ring substituted with a trifluoromethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(trifluoromethyl)piperidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and trifluoromethyl-containing reagents.

    Formation of Piperidine Ring: The piperidine ring is formed through cyclization reactions, often involving amines and carbonyl compounds.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions, such as the presence of a base and a suitable solvent.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester, typically using methanol and an acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(trifluoromethyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-(trifluoromethyl)piperidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: The compound is employed in studies investigating the effects of trifluoromethyl groups on biological activity.

    Industrial Chemistry: It serves as a building block in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which methyl 4-(trifluoromethyl)piperidine-3-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Additionally, the piperidine ring can interact with various receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(trifluoromethyl)piperidine-2-carboxylate: Similar structure but with the carboxylate group at a different position.

    Methyl 4-(difluoromethyl)piperidine-3-carboxylate: Contains a difluoromethyl group instead of a trifluoromethyl group.

    Methyl 4-(trifluoromethyl)pyridine-3-carboxylate: Features a pyridine ring instead of a piperidine ring.

Uniqueness

Methyl 4-(trifluoromethyl)piperidine-3-carboxylate is unique due to the specific positioning of the trifluoromethyl group and the ester functionality, which confer distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds with tailored activities.

Properties

Molecular Formula

C8H12F3NO2

Molecular Weight

211.18 g/mol

IUPAC Name

methyl 4-(trifluoromethyl)piperidine-3-carboxylate

InChI

InChI=1S/C8H12F3NO2/c1-14-7(13)5-4-12-3-2-6(5)8(9,10)11/h5-6,12H,2-4H2,1H3

InChI Key

HUYLRNNYBUUOSD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCCC1C(F)(F)F

Origin of Product

United States

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